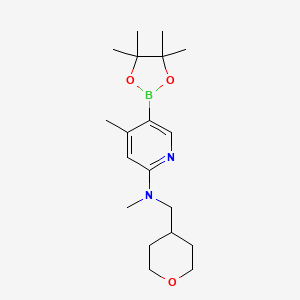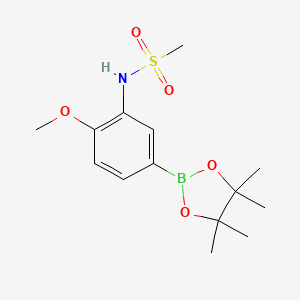
(4-Chloro-3-fluorophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-3-fluorophenyl)hydrazine is a chemical compound with the molecular formula C6H6ClFN2 and a molecular weight of 160.58 . It is a powder that is stored at 4 degrees Celsius .
Molecular Structure Analysis
The molecular structure of (4-Chloro-3-fluorophenyl)hydrazine has been determined using various techniques . The InChI code for this compound is 1S/C6H6ClFN2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 .
Chemical Reactions Analysis
While specific chemical reactions involving (4-Chloro-3-fluorophenyl)hydrazine were not found in the retrieved sources, it is known that this compound can participate in various chemical reactions due to the presence of the hydrazine group .
Physical And Chemical Properties Analysis
It is stored at 4 degrees Celsius . More specific physical and chemical properties were not found in the retrieved sources.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Characterization
- (4-Chloro-3-fluorophenyl)hydrazine serves as a key intermediate in the synthesis of diverse chemical compounds. For example, its utilization in phase transfer catalysis has been demonstrated to efficiently produce halogenated phenyl hydrazines, which are pivotal in synthesizing various organic molecules (Chen Hai-qun, 2011).
- Another study highlights its application in microwave-assisted synthesis, leading to the rapid production of halogenated anilin-yl-substituted thiazolidin-4-one derivatives, which were evaluated for antimicrobial activities (B. M. Dinnimath et al., 2011).
Biological Activities and Applications
- A variety of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were synthesized and showed promising antimicrobial activities, demonstrating the potential of (4-Chloro-3-fluorophenyl)hydrazine derivatives in developing new antibacterial and antifungal agents (M. Ahsan et al., 2016).
Development of Fluorescent Probes
- The compound has been utilized in the creation of fluorescent probes for biological and environmental applications. For instance, a study on an ICT-based fluorescent probe with a large Stokes shift for measuring hydrazine in biological and water samples highlights the adaptability of (4-Chloro-3-fluorophenyl)hydrazine derivatives in environmental monitoring (Meiqing Zhu et al., 2019).
Novel Compounds with Potential Biological Activities
- Research on the synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives highlighted their promising antibacterial and antifungal properties, suggesting (4-Chloro-3-fluorophenyl)hydrazine's role in developing new therapeutic agents (M. Ahsan et al., 2016).
Safety And Hazards
(4-Chloro-3-fluorophenyl)hydrazine is classified as a dangerous substance. It has hazard statements H301, H315, H318, H335, indicating that it is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
(4-chloro-3-fluorophenyl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOBNCTWLDLXME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-fluorophenyl)hydrazine | |
CAS RN |
189513-52-8 |
Source


|
| Record name | (4-chloro-3-fluorophenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B580355.png)
![4-[(Benzyloxy)methyl]-3,3-difluoropiperidine](/img/structure/B580357.png)

![4-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B580360.png)

